Methyl Perfluorodecanoate
Overview
Description
Methyl perfluorodecanoate is a chemical compound with the molecular formula C11H3F19O2 and a molecular weight of 528.11 g/mol . It is a clear, colorless liquid known for its unique properties due to the presence of perfluorinated carbon chains. These properties make it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
Methyl Perfluorodecanoate, a derivative of Perfluorodecanoic Acid (PFDA), primarily targets cytochrome P450 enzymes , specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) , a receptor that regulates lipid metabolism .
Mode of Action
The compound interacts with its targets by increasing the expression of the cytochrome P450 enzymes, Cyp2B10 and 4A14 . This interaction leads to changes in the body’s metabolic processes. Furthermore, the activation of PPARα suggests that this compound may influence lipid metabolism, potentially altering the body’s lipid profile .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway , regulated by PPARα . The activation of this receptor can lead to changes in the body’s lipid profile, potentially impacting various downstream effects related to lipid metabolism.
Pharmacokinetics
PFDA is known to be resistant to heat, oil, stains, grease, and water, suggesting a high degree of stability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic processes. By increasing the expression of certain cytochrome P450 enzymes and activating PPARα, it can influence the body’s lipid metabolism . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to the compound can occur through various routes, including inhalation of indoor and outdoor air, ingestion of contaminated water and food, and direct dermal contact with products containing the compound . These environmental factors can potentially influence the compound’s bioavailability and overall effect on the body.
Biochemical Analysis
Biochemical Properties
Methyl Perfluorodecanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. The interaction between this compound and PPARα leads to the activation of peroxisome β-oxidation pathways, which are crucial for the breakdown of fatty acids . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as caspase-1, which plays a role in the inflammatory response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In liver cells, it has been observed to inhibit the activation of inflammasomes, which are multiprotein complexes involved in the immune response . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Furthermore, this compound affects cell signaling pathways by modulating the expression of genes associated with immune function and metabolism . In addition, it has been reported to influence cellular metabolism by altering the levels of metabolites involved in glutathione and fatty acid oxidative pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. One of the primary targets of this compound is PPARα, which it activates by binding to its ligand-binding domain . This activation leads to the transcription of genes involved in fatty acid metabolism and peroxisome proliferation. Additionally, this compound inhibits the activity of caspase-1 by preventing its cleavage and activation, thereby reducing the production of pro-inflammatory cytokines . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and resistant to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound has been associated with sustained inhibition of inflammasome activation and prolonged alterations in gene expression . Additionally, studies have shown that the compound can accumulate in tissues over time, leading to potential long-term effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance fatty acid metabolism without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver damage and disruption of immune function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. The compound activates PPARα, which in turn stimulates the expression of genes involved in peroxisome β-oxidation and fatty acid catabolism . This activation leads to increased breakdown of fatty acids and production of energy. Additionally, this compound affects glutathione metabolism by altering the levels of glutathione and related metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to bind to serum albumin, which facilitates its transport in the bloodstream . Additionally, this compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to its localization in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as lipid content and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular membranes and organelles. The compound has been observed to localize in the endoplasmic reticulum and peroxisomes, where it exerts its effects on fatty acid metabolism and peroxisome proliferation . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and binding interactions with targeting signals . These localization patterns are crucial for the compound’s activity and function within cells.
Preparation Methods
Methyl perfluorodecanoate can be synthesized from perfluorodecanoic acid through esterification. The typical synthetic route involves the reaction of perfluorodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to reflux for several hours to ensure complete conversion .
Chemical Reactions Analysis
Methyl perfluorodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form perfluorodecanoic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl perfluorodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluorinated polymers and surfactants .
Comparison with Similar Compounds
Methyl perfluorodecanoate is part of a family of perfluorinated compounds, including:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings.
Perfluorooctane sulfonic acid (PFOS): Used in stain-resistant fabrics and firefighting foams.
Perfluorodecanoic acid (PFDA): Similar in structure but with a carboxylic acid group instead of an ester group.
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid counterparts.
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHNYDPNSFJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F19O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369822 | |
Record name | Methyl Perfluorodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-79-9 | |
Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl Perfluorodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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